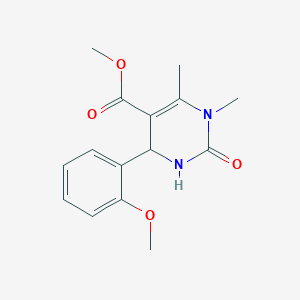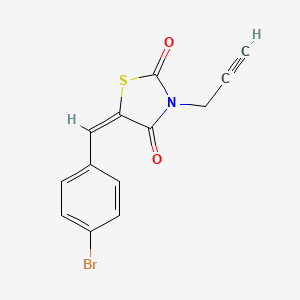![molecular formula C19H27ClN2O4S B5008607 3-chloro-N-cyclohexyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5008607.png)
3-chloro-N-cyclohexyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is likely a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a chlorine atom and an amide group. The amide group further contains a cyclohexyl ring and a piperidine ring, which are common structures in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the cyclohexyl and piperidinyl groups, and the chlorination of the benzene ring. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecule contains several cyclic structures (benzene, cyclohexane, and piperidine rings), which may contribute to its stability. The presence of the amide group could allow for hydrogen bonding, potentially affecting its interactions with other molecules .Chemical Reactions Analysis
As an organic compound, it could undergo various reactions. The benzene ring could undergo electrophilic aromatic substitution, the amide group could participate in condensation or hydrolysis reactions, and the chlorine atom could be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .作用机制
安全和危害
Like all chemicals, it should be handled with care. The specific safety and hazard information would depend on the properties of the compound, such as its toxicity, flammability, and reactivity.
未来方向
属性
IUPAC Name |
3-chloro-N-cyclohexyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4S/c1-27(24,25)22-11-9-16(10-12-22)26-18-8-7-14(13-17(18)20)19(23)21-15-5-3-2-4-6-15/h7-8,13,15-16H,2-6,9-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWJXRTXMGTVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NC3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5008524.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5008530.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(5-methoxy-2-furoyl)-4-piperidinecarboxamide](/img/structure/B5008541.png)



![3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-5-{[2-(methylthio)phenoxy]methyl}isoxazole](/img/structure/B5008578.png)
![5-(3-methyl-2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5008582.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5008590.png)
![4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B5008591.png)
![N-(2-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B5008611.png)

![N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5008626.png)